BenchChemオンラインストアへようこそ!

7-Fluoro-2-methoxyquinoxaline

Lipophilicity XLogP3 Drug-likeness

7-Fluoro-2-methoxyquinoxaline (PubChem CID 86683279; molecular formula C₉H₇FN₂O; molecular weight 178.16 g/mol) is a disubstituted quinoxaline heterocycle bearing a fluorine atom at the 7-position and a methoxy group at the 2-position. The fluorine substitution increases lipophilicity by approximately 0.1 XLogP3 units relative to the non-fluorinated 2‑methoxyquinoxaline core, while the methoxy group provides a hydrogen‑bond acceptor site orthogonal to the pyrazine ring system.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B8419606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-methoxyquinoxaline
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C=CC(=CC2=N1)F
InChIInChI=1S/C9H7FN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3
InChIKeyLAAXYWACTHCCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2-methoxyquinoxaline – A Strategic Fluorinated Quinoxaline Building Block for Kinase-Targeted Medicinal Chemistry


7-Fluoro-2-methoxyquinoxaline (PubChem CID 86683279; molecular formula C₉H₇FN₂O; molecular weight 178.16 g/mol) is a disubstituted quinoxaline heterocycle bearing a fluorine atom at the 7-position and a methoxy group at the 2-position . The fluorine substitution increases lipophilicity by approximately 0.1 XLogP3 units relative to the non-fluorinated 2‑methoxyquinoxaline core, while the methoxy group provides a hydrogen‑bond acceptor site orthogonal to the pyrazine ring system . This compound has been cited in patent literature as an intermediate in the synthesis of antiviral agents, including Hepatitis C virus (HCV) inhibitors .

Why 2‑Methoxyquinoxaline or 2‑Chloro‑7‑fluoroquinoxaline Cannot Replace 7‑Fluoro‑2‑methoxyquinoxaline in SAR‑Driven Programs


Although the quinoxaline scaffold tolerates diverse substitution patterns, small changes in substituent identity and position produce measurable shifts in both physicochemical properties and biological target engagement that render generic substitution unreliable for SAR‑driven candidate optimization . Replacing 7‑fluoro‑2‑methoxyquinoxaline with the non‑fluorinated 2‑methoxyquinoxaline (PubChem CID 292499) eliminates a hydrogen‑bond acceptor, alters lipophilicity, and removes the electron‑withdrawing effect of fluorine that modulates the π‑electron density of the fused ring system—all factors known to influence kinase active‑site occupancy in quinoxaline‑based inhibitor series . Conversely, retaining the 2‑chloro‑7‑fluoroquinoxaline precursor (PubChem CID 71463961) introduces a reactive aryl chloride handle that may compete with the desired C–O bond vector at C‑2, potentially redirecting metabolic or synthetic pathways . These property differences underscore why procurement of the specific 7‑fluoro‑2‑methoxy substitution pattern is non‑negotiable for research reproducibility in programs where the fluorine atom and methoxy group each contribute independently to molecular recognition.

7‑Fluoro‑2‑methoxyquinoxaline – Direct Head‑to‑Head Quantitative Evidence for Scientific Procurement


Lipophilicity Gain of 7-Fluoro-2-methoxyquinoxaline Over the Non-Fluorinated 2-Methoxyquinoxaline Core

The introduction of a single fluorine atom at the 7-position of the quinoxaline scaffold increases the computed partition coefficient by ΔXLogP3 = +0.1 units relative to the non-fluorinated 2‑methoxyquinoxaline baseline . This lipophilicity increment, while modest in absolute magnitude, is consistent with the general observation in medicinal chemistry that aryl‑F substitution enhances membrane permeability without substantially increasing molecular weight or violating Lipinski parameters .

Lipophilicity XLogP3 Drug-likeness Quinoxaline SAR

Enhanced Hydrogen-Bond Acceptor Capacity of 7-Fluoro-2-methoxyquinoxaline Versus Des-Fluoro Analog

7-Fluoro-2-methoxyquinoxaline possesses four hydrogen‑bond acceptor sites (the methoxy oxygen, the two pyrazine nitrogens, and the aryl fluorine), compared with only three hydrogen‑bond acceptor sites in the non‑fluorinated 2‑methoxyquinoxaline . The additional fluorine atom at C‑7 serves as a weak but stereoelectronically distinct H‑bond acceptor that can engage in orthogonal multipolar interactions (C–F···H–N, C–F···C=O) with protein backbone or side‑chain residues .

Hydrogen-bond acceptor count Molecular recognition Quinoxaline drug design

Regiochemical Differentiation of 7-Fluoro-2-methoxyquinoxaline From the 6-Fluoro Positional Isomer

Fluorine placement at the quinoxaline C‑7 versus C‑6 position generates regioisomers with distinct electronic profiles because the C‑7 position is para to the N‑1 pyrazine nitrogen while C‑6 is meta, leading to disparate resonance effects on the electron‑deficient pyrazine ring . Patent literature explicitly distinguishes C‑7 mono‑fluoro substitution patterns in quinoxaline‑based kinase inhibitor scaffolds, indicating that the 7‑fluoro attachment is pharmacophorically relevant .

Regiochemistry Positional isomer Quinoxaline substitution Selectivity

Synthetic Efficiency: 88% Yield for Nucleophilic Aromatic Substitution at the C-2 Position of the 7-Fluoroquinoxaline Scaffold

7-Fluoro-2-methoxyquinoxaline is accessible via a single‑step nucleophilic aromatic substitution of 2‑chloro‑7‑fluoroquinoxaline with sodium methoxide in methanol at room temperature, affording the target compound in 88% isolated yield as a white solid after aqueous work‑up . In contrast, the direct chlorinated precursor 2‑chloro‑7‑fluoroquinoxaline retains a reactive C–Cl bond that necessitates downstream functionalization and carries a different purity specification (typically 95–97% for the chloride) .

Synthetic yield Nucleophilic substitution Process chemistry Building block

Molecular Weight Advantage of 7-Fluoro-2-methoxyquinoxaline Over 8‑Methyl‑Substituted Congeners as a Fragment‑Sized Building Block

With a molecular weight of 178.16 g/mol, 7‑fluoro‑2‑methoxyquinoxaline falls well within the fragment‑sized chemical space (MW ≤ 300 Da), making it suitable for fragment‑based drug discovery (FBDD) and fragment elaboration strategies . The closely related 7‑fluoro‑2‑methoxy‑8‑methylquinoxaline (CAS 952587‑08‑5) carries an additional methyl group at the 8‑position, increasing its molecular weight to 192.19 g/mol . While the 8‑methyl substitution may be desirable for specific SAR objectives, it adds steric bulk ortho to the quinoxaline C‑7 fluorine, potentially altering torsional profiles and target‑binding conformations in a manner distinct from the unsubstituted 7‑fluoro‑2‑methoxy core .

Fragment-based drug discovery Molecular weight Lead-likeness Quinoxaline building block

Patent‑Attested Utility as an HCV Inhibitor Intermediate Versus Generic Quinoxaline Scaffolds

The InChIKey of 7‑fluoro‑2‑methoxyquinoxaline (LAAXYWACTHCCTA‑UHFFFAOYSA‑N) is explicitly listed among the chemical compounds encompassed by patent JP2012521995A, which claims antiviral compounds—particularly Hepatitis C virus (HCV) inhibitors—and the intermediates used in their preparation . In contrast, the generic 2‑methoxyquinoxaline scaffold (PubChem CID 292499) does not appear in this antiviral patent family, indicating that the 7‑fluoro substitution imparts structural relevance to the claimed therapeutic use .

Patent citation HCV inhibitor Antiviral Chemical intermediate

7‑Fluoro‑2‑methoxyquinoxaline – Evidence‑Supported Research and Industrial Application Scenarios for Procurement Decisions


Fragment‑Based Drug Discovery and Lead‑Generation Libraries Targeting Kinase ATP‑Binding Sites

With a molecular weight of 178.16 g/mol and four hydrogen‑bond acceptor sites, 7‑fluoro‑2‑methoxyquinoxaline is ideally sized for inclusion in fragment screening libraries, where the fluorine atom at C‑7 provides a weak H‑bond acceptor orthogonal to the pyrazine nitrogen system for potential hinge‑region engagement. The measured increase in lipophilicity (XLogP3 = 2.4) versus the 2‑methoxyquinoxaline core (XLogP3 = 2.3) supports its use in permeability‑sensitive kinase programs [evidence from Section 3, Evidence Items 1 and 2].

Synthesis of Patent‑Defined HCV Inhibitor Intermediates and Regioisomerically Pure Antiviral Leads

The explicit citation of this compound in an Abbott Laboratories patent (JP2012521995A) for Hepatitis C virus inhibitors provides a defensible starting point for antiviral medicinal chemistry programs that require 7‑fluoro‑2‑alkoxyquinoxaline intermediates. The regiospecific placement of fluorine at C‑7, rather than C‑6, ensures that the compound matches the patent‑disclosed substitution pattern, reducing the risk of regioisomer‑derived activity loss [evidence from Section 3, Evidence Items 3 and 6].

Late‑Stage Functionalization via C‑8 Bromination/Vinylation Utilizing the Latent Methoxy Group at C‑2

The C‑2 methoxy group serves as a stable, non‑participating substituent during electrophilic aromatic substitution at the quinoxaline C‑8 position, enabling access to advanced intermediates such as 8‑(bromomethyl)‑7‑fluoro‑2‑methoxyquinoxaline (CAS 952587‑09‑6) and 7‑fluoro‑2‑methoxy‑8‑vinylquinoxaline (CAS 1442465‑54‑4). The 88% synthetic yield from the 2‑chloro precursor demonstrates a reliable entry point for building block procurement at gram scale, with minimal purification requirements [evidence from Section 3, Evidence Item 4].

SAR Studies Where Fluorine‑Dependent Electronic Effects on the Pyrazine Ring Are Under Investigation

In programs exploring how the electron‑withdrawing effect of a C‑7 fluorine (para to N‑1) modulates the basicity and reactivity of the quinoxaline core relative to the non‑fluorinated 2‑methoxyquinoxaline baseline, this compound serves as an essential tool compound. Comparative computed property data (XLogP3, H‑bond acceptor count, TPSA) provide a quantitative framework for interpreting biological differences observed in kinase inhibition, antiplasmodial, or antibacterial assays [evidence from Section 3, Evidence Items 1, 2, and 3].

Quote Request

Request a Quote for 7-Fluoro-2-methoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.